molecular formula C27H23NO B4891813 N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline

N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline

Cat. No.: B4891813
M. Wt: 377.5 g/mol
InChI Key: NGQSBTOZIWBFSD-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline is an organic compound that belongs to the class of xanthenes. This compound is characterized by the presence of a xanthene core substituted with a phenyl group and an aniline moiety that is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline typically involves the reaction of 9-phenylxanthen-9-ol with N,N-dimethylaniline under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aniline derivative to form the final product. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed under controlled temperature and pressure conditions. The catalyst typically used in this process is a solid acid catalyst, such as zeolites or sulfonated resins.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nature of the electrophile used.

Scientific Research Applications

N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various xanthene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: A simpler analog that lacks the xanthene core.

    9-phenylxanthen-9-ol: A precursor in the synthesis of N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline.

    N,N-dimethyl-3-(9-phenyl-9H-xanthen-9-yl)ethylenediamine: A structurally related compound with an additional ethylenediamine moiety.

Uniqueness

This compound is unique due to its combination of a xanthene core and an aniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-3-(9-phenylxanthen-9-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO/c1-28(2)22-14-10-13-21(19-22)27(20-11-4-3-5-12-20)23-15-6-8-17-25(23)29-26-18-9-7-16-24(26)27/h3-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQSBTOZIWBFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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